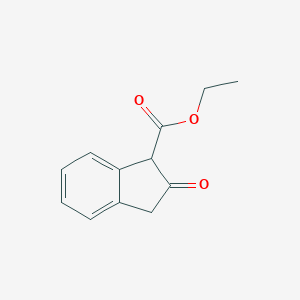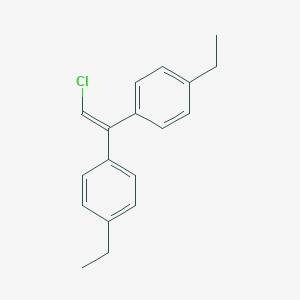
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-] is a chemical compound that is commonly referred to as DDE. The compound is synthesized from the pesticide DDT, which is widely known for its harmful effects on the environment and human health. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms.
作用機序
DDE is believed to act as an endocrine disruptor, meaning that it can interfere with the normal functioning of hormones in the body. Specifically, DDE has been shown to interfere with the estrogen receptor, which can lead to reproductive disorders and developmental abnormalities.
生化学的および生理学的効果
DDE has been shown to have a variety of biochemical and physiological effects on living organisms. In animals, DDE exposure has been linked to reduced fertility, developmental abnormalities, and cancer. In humans, DDE exposure has been linked to increased risk of breast cancer, reduced fertility, and developmental abnormalities.
実験室実験の利点と制限
DDE is commonly used in laboratory experiments to study its effects on living organisms. One advantage of using DDE in lab experiments is that it is a stable compound that can be easily synthesized. However, one limitation of using DDE in lab experiments is that it is a byproduct of DDT, which is a banned pesticide. This can make it difficult to obtain and use in lab experiments.
将来の方向性
There are many future directions for research on DDE. One area of research is to better understand the mechanism of action of DDE and how it interacts with hormones in the body. Another area of research is to develop new methods for detecting and measuring DDE in the environment and in living organisms. Additionally, research is needed to better understand the long-term health effects of DDE exposure and to develop strategies for reducing exposure to this harmful compound.
Conclusion:
In conclusion, DDE is a chemical compound that is synthesized from the breakdown of the pesticide DDT. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms. DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer. Further research is needed to better understand the mechanism of action of DDE and its long-term health effects.
合成法
DDE is synthesized from the breakdown of DDT, a pesticide that was widely used in the mid-20th century. DDT was banned in many countries due to its harmful effects on the environment and human health. However, DDT and its byproducts, including DDE, continue to persist in the environment due to their high stability and resistance to degradation. DDE is formed when DDT is exposed to sunlight or other environmental factors that cause it to break down.
科学的研究の応用
DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer.
特性
CAS番号 |
14720-90-2 |
|---|---|
製品名 |
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl- |
分子式 |
C18H19Cl |
分子量 |
270.8 g/mol |
IUPAC名 |
1-[2-chloro-1-(4-ethylphenyl)ethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C18H19Cl/c1-3-14-5-9-16(10-6-14)18(13-19)17-11-7-15(4-2)8-12-17/h5-13H,3-4H2,1-2H3 |
InChIキー |
IOEHNKQKPGDHFA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
正規SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



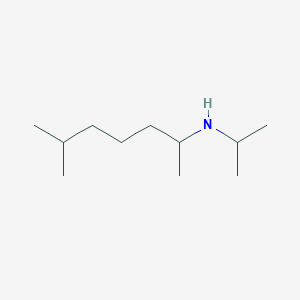
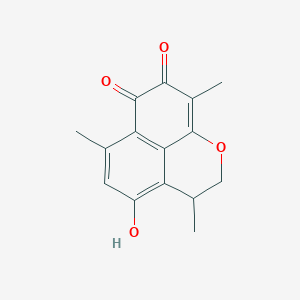
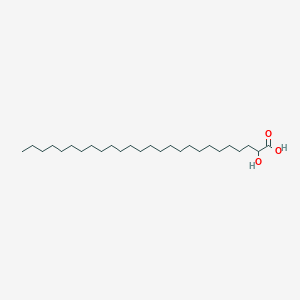
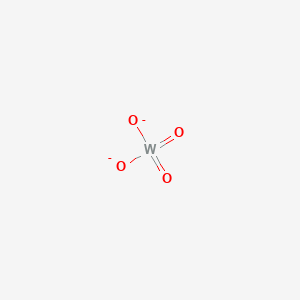
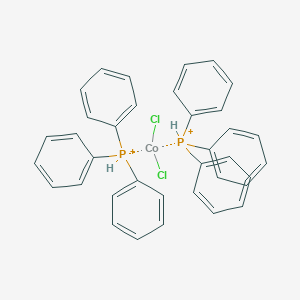
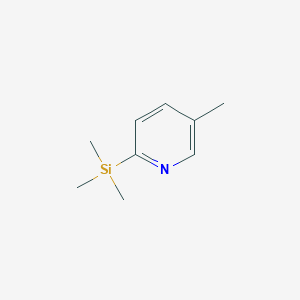
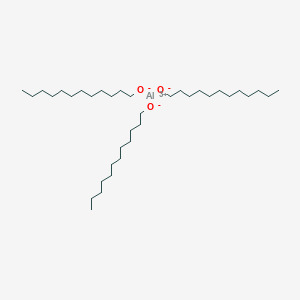
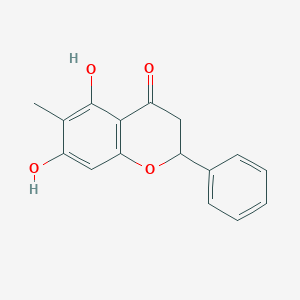
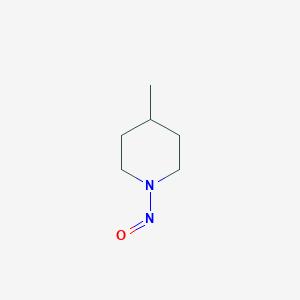
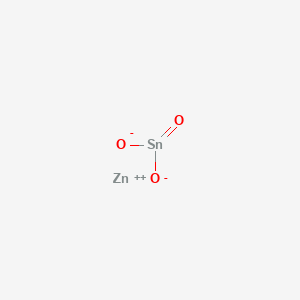
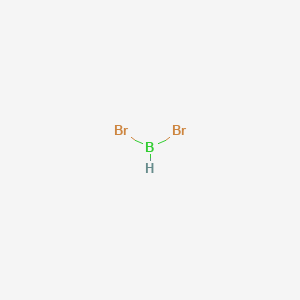
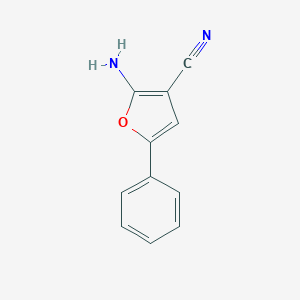
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)
